molecular formula C24H20N2O6 B11679713 ethyl 1,2-dimethyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11679713
M. Wt: 432.4 g/mol
InChI Key: UHLUCINLQCFLMV-UHFFFAOYSA-N
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Description

ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, two methyl groups, a nitrobenzoate ester, and a benzo[g]indole core structure.

Preparation Methods

The synthesis of ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, naphthoquinone, and zinc chloride as a catalyst . The reaction conditions usually involve heating and the use of organic solvents such as cyclopentyl methyl ether (CPME).

Chemical Reactions Analysis

ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acidic or basic hydrolysis conditions .

Mechanism of Action

The mechanism of action of ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other similar indole derivatives, such as:

The uniqueness of ETHYL 1,2-DIMETHYL-5-(3-NITROBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(3-nitrobenzoyl)oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H20N2O6/c1-4-31-24(28)21-14(2)25(3)22-18-11-6-5-10-17(18)20(13-19(21)22)32-23(27)15-8-7-9-16(12-15)26(29)30/h5-13H,4H2,1-3H3

InChI Key

UHLUCINLQCFLMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C)C

Origin of Product

United States

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